molecular formula C15H14O6S B13528004 3-Methoxy-2-(4-methylphenyl)sulfonyloxybenzoic acid CAS No. 93945-52-9

3-Methoxy-2-(4-methylphenyl)sulfonyloxybenzoic acid

Katalognummer: B13528004
CAS-Nummer: 93945-52-9
Molekulargewicht: 322.3 g/mol
InChI-Schlüssel: LOBKQKRRQFFDKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methoxy-2-(4-methylphenyl)sulfonyloxybenzoic acid is an organic compound with the molecular formula C15H14O6S It is a derivative of benzoic acid, characterized by the presence of a methoxy group, a methylphenyl group, and a sulfonyloxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-(4-methylphenyl)sulfonyloxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methoxybenzoic acid and 4-methylphenylsulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3-methoxybenzoic acid is first dissolved in a suitable solvent like dichloromethane. The 4-methylphenylsulfonyl chloride is then added dropwise to the solution while maintaining the temperature at around 0-5°C. The reaction mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methoxy-2-(4-methylphenyl)sulfonyloxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The sulfonyloxy group can be reduced to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as bromine or nitric acid for halogenation and nitration, respectively.

Major Products Formed

    Oxidation: 3-Methoxy-2-(4-methylphenyl)carboxybenzoic acid.

    Reduction: 3-Methoxy-2-(4-methylphenyl)sulfanylbenzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

3-Methoxy-2-(4-methylphenyl)sulfonyloxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Methoxy-2-(4-methylphenyl)sulfonyloxybenzoic acid involves its interaction with specific molecular targets. The methoxy and sulfonyloxy groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The aromatic ring can also engage in π-π stacking interactions, further influencing the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Methoxybenzoic acid: Lacks the sulfonyloxy and methylphenyl groups.

    4-Methylphenylsulfonyl chloride: Lacks the benzoic acid and methoxy groups.

    2-(4-Methylphenyl)sulfonyloxybenzoic acid: Similar structure but lacks the methoxy group.

Uniqueness

3-Methoxy-2-(4-methylphenyl)sulfonyloxybenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both methoxy and sulfonyloxy groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

93945-52-9

Molekularformel

C15H14O6S

Molekulargewicht

322.3 g/mol

IUPAC-Name

3-methoxy-2-(4-methylphenyl)sulfonyloxybenzoic acid

InChI

InChI=1S/C15H14O6S/c1-10-6-8-11(9-7-10)22(18,19)21-14-12(15(16)17)4-3-5-13(14)20-2/h3-9H,1-2H3,(H,16,17)

InChI-Schlüssel

LOBKQKRRQFFDKX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC=C2OC)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.